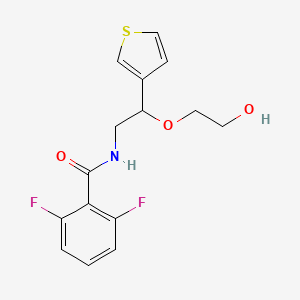

![molecular formula C16H17ClN2O3 B2426286 2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone CAS No. 135127-52-5](/img/structure/B2426286.png)

2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone”, also known as CHS-828, is a synthetic compound that has attracted significant attention. It is an orange solid with a melting point of 113–115 °C .

Synthesis Analysis

The synthesis of this compound involves a series of mononuclear transition metal dithiocarbamate complexes. The process involves self-assembly involving L, CS2, and corresponding metal acetates .

Molecular Structure Analysis

The molecular formula of “2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone” is C16H17ClN2O3 . The exact mass is 320.0927701 g/mol .

Physical And Chemical Properties Analysis

The compound is an orange solid with a melting point of 113–115 °C . It has a molecular weight of 320.77 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 4 .

Aplicaciones Científicas De Investigación

Anticancer Activity

2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone derivatives have been studied for their anticancer properties. For instance, compounds with a naphthoquinone skeleton, a N-(2-morpholinoethyl) group, and a 2-substituted imidazole segment exhibited significant antiproliferative activity against various human cancer cell lines, including breast, cervical, and lung carcinomas, while showing low cytotoxicity to normal cells (Liu, Zhang, Zhang, & Yan, 2018).

Antimicrobial and Antifungal Activity

Substituted derivatives of 2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone have also shown promising bioactivity against various pathogens. For example, some compounds displayed concentration-dependent activity against human cell lines and pathogens like Plasmodium falciparum and Mycobacterium tuberculosis (Olawode, Tandlich, Prinsloo, Isaacs, Hoppe, Seldon, Warner, Steenkamp, & Kaye, 2019). Novel nitrogen and sulfur-containing hetero-1,4-naphthoquinones demonstrated potent antifungal and antibacterial properties (Tandon, Maurya, Mishra, & Shukla, 2009).

Electrochemical and Photoelectrochemical Applications

Derivatives of 1,4-naphthoquinone, including those similar to 2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone, have been used as catalysts for electrochemical and photoelectrochemical processes. These compounds have been effective in the reduction of oxygen to hydrogen peroxide, showcasing their potential in various chemical and industrial applications (Calabrese, Buchanan, & Wrighton, 1983).

Antimalarial and Antiproliferative Activities

Some amino analogues of 1,4-naphthoquinone, which are structurally related to 2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone, have shown significant antimalarial and anticancer activities. These compounds were found to be potent against malaria and various cancer cell lines (Sanjay, Shashiprabha, Shridhara, Nagarajan, Sivaramakrishnan, & Arun, 2022).

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone is Trypanothione Reductase (TcTR) . This enzyme plays a crucial role in the survival and virulence of Trypanosoma cruzi, the parasite responsible for Chagas disease .

Mode of Action

2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone interacts with TcTR, specifically at a site in the dimer interface . This site is a known binding site for naphthoquinone derivatives . The interaction with TcTR leads to changes in the enzyme’s function, thereby affecting the survival of the parasite .

Biochemical Pathways

The interaction of 2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone with TcTR affects the trypanothione pathway . This pathway is essential for maintaining the redox balance within the parasite, protecting it from oxidative stress . Disruption of this pathway leads to an accumulation of harmful reactive oxygen species within the parasite, leading to its death .

Pharmacokinetics

Its molecular weight (32077078 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .

Result of Action

The result of the action of 2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone is the death of the Trypanosoma cruzi parasite . By inhibiting TcTR and disrupting the trypanothione pathway, the compound induces oxidative stress within the parasite, leading to its death .

Propiedades

IUPAC Name |

2-chloro-3-(2-morpholin-4-ylethylamino)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c17-13-14(18-5-6-19-7-9-22-10-8-19)16(21)12-4-2-1-3-11(12)15(13)20/h1-4,18H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPKMKPXVKPVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666368 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Chloro-3-[(2-morpholinoethyl)amino]naphthoquinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2426207.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide](/img/structure/B2426209.png)

![5-[2-(morpholin-4-ylcarbonyl)phenyl]-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B2426210.png)

![1-[3-(1,3,5-Trimethylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2426212.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide](/img/structure/B2426215.png)

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B2426217.png)

![7-hydroxy-N-(4-methylbenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2426218.png)

![N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide](/img/structure/B2426220.png)

![3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine](/img/structure/B2426221.png)

![(2-(Ethylthio)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2426223.png)